molecular formula C6H3F3N2O B14853710 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde

6-(Trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B14853710
M. Wt: 176.10 g/mol
InChI Key: LKNSBVBJSVOZFA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O and a molecular weight of 176.10 g/mol . This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the cyclocondensation of 5,5-difluoro- and 5,5,5-trifluoro-2,4-dioxopentanal dimethyl acetals with amidines in the presence of triethyl borate . This method yields the desired compound in high purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid.

    Reduction: 6-(Trifluoromethyl)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on a pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H3F3N2O

Molecular Weight

176.10 g/mol

IUPAC Name

6-(trifluoromethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1-3H

InChI Key

LKNSBVBJSVOZFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)C=O

Origin of Product

United States

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